molecular formula C10H17NO3 B12908013 Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate CAS No. 104048-57-9

Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B12908013
CAS No.: 104048-57-9
M. Wt: 199.25 g/mol
InChI Key: SPTOOAHZTPWNMN-UHFFFAOYSA-N
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Description

Ethyl 5-butyl-4,5-dihydroisoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-butyl-4,5-dihydroisoxazole-3-carboxylate typically involves a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide. This reaction can be catalyzed by various metal catalysts, such as copper (I) or ruthenium (II), or can proceed under metal-free conditions using microwave irradiation . The reaction conditions often involve moderate temperatures and solvents like ethanol or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of ethyl 5-butyl-4,5-dihydroisoxazole-3-carboxylate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, is also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-butyl-4,5-dihydroisoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles.

    Reduction: Reduction reactions can convert the isoxazole ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon or the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydroisoxazole derivatives .

Scientific Research Applications

Ethyl 5-butyl-4,5-dihydroisoxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-butyl-4,5-dihydroisoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-phenyl-4,5-dihydroisoxazole-3-carboxylate
  • Ethyl 5-aryl-5-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylate

Uniqueness

Ethyl 5-butyl-4,5-dihydroisoxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various applications .

Properties

CAS No.

104048-57-9

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C10H17NO3/c1-3-5-6-8-7-9(11-14-8)10(12)13-4-2/h8H,3-7H2,1-2H3

InChI Key

SPTOOAHZTPWNMN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(=NO1)C(=O)OCC

Origin of Product

United States

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